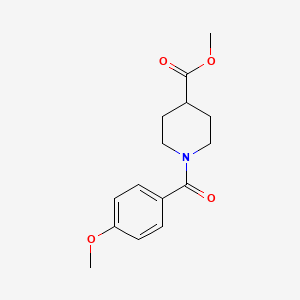

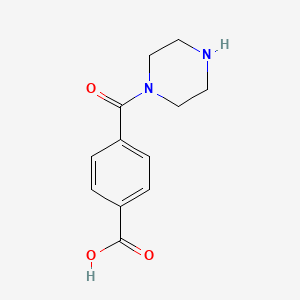

Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate

Übersicht

Beschreibung

Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate is a compound that can be associated with various chemical reactions and has potential applications in the synthesis of pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, they do discuss related piperidine derivatives and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds.

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several papers. For instance, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions to afford the target compounds . Another paper describes the synthesis of a key intermediate of Vandetanib, which involves protection, reduction, and substitution reactions starting from 4-piperidinecarboxylate . These methods could potentially be adapted for the synthesis of Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate.

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. For example, the complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid was determined by X-ray diffraction, and its geometry was optimized using the B3LYP/6-31G(d,p) approach, which is consistent with the crystal structure . Similarly, the structure of a hydrogen-bonded complex of 2-(hydroxymethyl)-1-methyl-piperidine with p-hydroxybenzoic acid was characterized by X-ray diffraction and optimized at the B3LYP/6-311++G(d,p) level of theory . These techniques could be applied to determine the molecular structure of Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, the synthesis of 4-(2-benzothiazoyl)piperidines involves reaction with 2-lithiobenzothiazole followed by deprotection and N-alkylation, yielding compounds with antihistaminic activity . Another study reports the synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a relay catalytic cascade reaction . These reactions highlight the versatility of piperidine derivatives in chemical synthesis, which could be relevant for the chemical reactions of Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the presence of different functional groups. For example, the introduction of donor-acceptor groups affects the structural and spectroscopic properties of hydrogen-bonded complexes . The synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provides a scaffold for highly functionalized isoxazoles, indicating the potential for diverse chemical properties . These studies suggest that the physical and chemical properties of Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate would be influenced by its functional groups and could be studied using similar methods.

Wissenschaftliche Forschungsanwendungen

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . Here are some fields where piperidine derivatives are utilized:

-

Anticancer : Piperidine derivatives are being utilized as anticancer agents . They show a wide variety of biological activities and represent a key and extensive category of nitrogen-bearing heterocyclic compounds .

-

Antiviral : Piperidine derivatives are also used as antiviral agents . They have shown promising results in inhibiting the replication of certain viruses .

-

Antimalarial : Some piperidine derivatives have shown potential as antimalarial agents . They inhibit the growth of malaria parasites and could be used in the development of new antimalarial drugs .

-

Antimicrobial and Antifungal : Piperidine derivatives have been used as antimicrobial and antifungal agents . They inhibit the growth of certain bacteria and fungi, making them useful in treating various infections .

-

Antihypertension : Piperidine derivatives have been used in the treatment of hypertension . They help in relaxing blood vessels, thereby reducing blood pressure .

-

Analgesic, Anti-inflammatory, and Antipsychotic : Piperidine derivatives are being utilized in different ways as analgesic, anti-inflammatory, and antipsychotic agents . They have shown effectiveness in relieving pain, reducing inflammation, and treating certain mental disorders .

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-13-5-3-11(4-6-13)14(17)16-9-7-12(8-10-16)15(18)20-2/h3-6,12H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEVNGWLJHRGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221698 | |

| Record name | Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate | |

CAS RN |

303994-55-0 | |

| Record name | Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303994-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)

![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)

![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)

![4-methyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1301395.png)

![3-Phenyl[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1301401.png)

![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)

![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)

![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)